molecular formula C20H17ClN2O2 B11549186 N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide

Cat. No.: B11549186
M. Wt: 352.8 g/mol
InChI Key: CEMKOQGFTCHSAJ-LPYMAVHISA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide is an organic compound with a complex structure that includes a chlorophenyl group, a naphthalen-2-yloxy group, and a propanehydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide typically involves the condensation reaction between 3-chlorobenzaldehyde and 2-(naphthalen-2-yloxy)propanehydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

N’-[(E)-(3-chlorophenyl)methylidene]-2-(naphthalen-2-yloxy)propanehydrazide can be compared with other similar compounds, such as:

  • N’-[(E)-(3-chlorophenyl)methylidene]-2-(1H-indol-3-yl)acetohydrazide
  • N’-[(E)-(3-chlorophenyl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H17ClN2O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-naphthalen-2-yloxypropanamide

InChI

InChI=1S/C20H17ClN2O2/c1-14(20(24)23-22-13-15-5-4-8-18(21)11-15)25-19-10-9-16-6-2-3-7-17(16)12-19/h2-14H,1H3,(H,23,24)/b22-13+

InChI Key

CEMKOQGFTCHSAJ-LPYMAVHISA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC(=CC=C1)Cl)OC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC(C(=O)NN=CC1=CC(=CC=C1)Cl)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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